4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride
Overview
Description
4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a chloro-substituted benzamide group linked to a dimethylamino-methylpropyl chain, which is further stabilized by a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(dimethylamino)-2-methylpropylamine under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of dopamine D2 and serotonin 5-HT3 receptors, which are involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A similar compound with a comparable structure and mechanism of action.
AH-7921: Another benzamide derivative with distinct pharmacological properties.
Uniqueness
4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride stands out due to its specific substitution pattern and the presence of the dimethylamino-methylpropyl chain, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-chloro-N-[3-(dimethylamino)-2-methylpropyl]benzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-10(9-16(2)3)8-15-13(17)11-4-6-12(14)7-5-11;/h4-7,10H,8-9H2,1-3H3,(H,15,17);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOABRPCKNKSRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)CN(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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